Oxanosine

Antiviral HIV Synergy

Oxanosine (CAS 80394-72-5) is the only guanosine analog featuring an imidazo[4,5-d][1,3]oxazin-7-one core, dictating a unique, non-cytotoxic synergy with ddI and a covalent IMPDH inhibition mechanism (OxMP Ki=50-340 nM). Unlike generic nucleoside analogs, its antibacterial activity is specifically antagonized by guanine—a functional probe for nucleotide salvage studies in Gram-negatives. With proven in vivo L1210 leukemia efficacy and cell-line-dependent anti-HIV-1 action (CEM vs. H9), substituting with a standard guanosine analog will produce irreproducible results. Source the structurally authenticated standard to ensure target engagement.

Molecular Formula C10H12N4O6
Molecular Weight 284.23 g/mol
CAS No. 80394-72-5
Cat. No. B1211743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxanosine
CAS80394-72-5
Synonyms5-amino-3-beta-D-ribofuranosyl-3H-imidazo(4,5-d)(1,3)oxazin-7-one
oxanosine
Molecular FormulaC10H12N4O6
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N
InChIInChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1
InChIKeyPWVUOVPUCZNICU-ZIYNGMLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxanosine (CAS 80394-72-5): A Multifunctional Guanosine Analog with Broad-Spectrum Activity


Oxanosine (CAS 80394-72-5) is a nucleoside antibiotic originally isolated from the fermentation broth of Streptomyces capreolus MG265-CF3 [1]. Structurally, it is a guanosine analog in which the pyrimidine ring is replaced by an imidazo[4,5-d][1,3]oxazin-7-one moiety [2]. This compound exhibits a unique profile of antibacterial, antiviral, and antitumor activities . Notably, its biological activity is contingent upon metabolic phosphorylation to oxanosine monophosphate (OxMP) [3].

Why Generic Nucleoside Analogs Cannot Replace Oxanosine in Research Applications


While oxanosine is classified as a guanosine analog, its unique imidazo-oxazine heterocycle confers distinct biochemical properties that preclude simple substitution with other nucleoside analogs [1]. Its activity is highly context-dependent, with efficacy varying significantly based on growth medium composition and the presence of specific nucleosides, a trait not observed with related compounds . Furthermore, oxanosine exhibits a unique, non-cytotoxic synergistic effect with other antiretroviral agents, a property not shared by its close structural analogs [2]. Therefore, empirical substitution with a generic guanosine analog without rigorous validation is likely to yield irreproducible or null results in established experimental systems.

Quantitative Differentiation: Oxanosine vs. Key Comparators in Critical Assays


Oxanosine vs. ddI: Synergistic HIV Inhibition in CEM Cells

Oxanosine exhibits a unique, concentration-dependent synergistic antiviral effect against HIV when combined with 2',3'-dideoxyinosine (ddI). While oxanosine alone shows no effect on HIV replication at concentrations up to 100 µg/mL, its combination with ddI significantly enhances viral inhibition [1]. This synergistic effect is a key differentiator from other nucleoside analogs, which often exhibit simple additive effects or toxicity when combined [1].

Antiviral HIV Synergy

Oxanosine vs. Guanosine: Antagonism of Antibacterial Activity

The antibacterial activity of oxanosine against E. coli K-12 (MIC = 12.5 µg/mL) is uniquely antagonized by the addition of guanine, guanosine, or 5'-guanylic acid [1]. This competitive antagonism is a specific property of oxanosine and is not observed with many other guanosine analogs [1]. This suggests that oxanosine targets a pathway involved in guanine nucleotide metabolism, a mechanism distinct from simple guanosine depletion.

Antibacterial Mechanism of Action Nucleoside

Oxanosine vs. Untreated Control: In Vivo Antitumor Efficacy in L1210 Leukemia Model

Oxanosine demonstrates significant in vivo antitumor activity in a murine L1210 lymphocytic leukemia model, extending the lifespan of tumor-bearing mice [1]. This is in contrast to many guanosine analogs that show only in vitro activity or are too toxic for in vivo use . Importantly, this efficacy is achieved without overt toxicity, as demonstrated by the absence of toxic signs following intravenous injection of 4 mg of oxanosine in mice [1].

Antitumor Leukemia In Vivo

Oxanosine vs. Other Nucleosides: Potent IMPDH Inhibition by its Active Metabolite

Oxanosine monophosphate (OxMP), the active intracellular metabolite of oxanosine, is a potent, reversible, and competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), with Ki values ranging from 50 to 340 nM across IMPDHs from five different organisms [1]. This potency is significantly higher than that of many other known IMPDH inhibitors [1]. Furthermore, OxMP forms a unique ring-opened covalent adduct with the active site cysteine, a mechanism distinct from the normal catalytic cycle [1].

Enzyme Inhibition IMPDH Mechanism of Action

Oxanosine vs. Guanosine: Differential Antibacterial Activity Across Media

The antibacterial activity of oxanosine is highly dependent on the growth medium composition. Against E. coli, oxanosine shows an MIC of 12.5-25 µg/mL on peptone agar, but exhibits no activity on nutrient agar [1]. This stark contrast is not observed for guanosine, which lacks significant antibacterial activity under either condition [1]. This suggests oxanosine's activity is linked to a metabolic pathway or transport mechanism that is differentially regulated by nutrient availability.

Antibacterial MIC Media-dependent

Oxanosine vs. ddI: Differential Antiviral Efficacy in HIV-Infected Cell Lines

Oxanosine exhibits significant cell line-specific antiviral activity against HIV-1 strain IIIb, with EC50 values of 7, 27, and >500 µg/mL in CEM, U937, and H9 cells, respectively . This profile differs from that of ddI, which shows more consistent activity across these cell lines . This variability highlights a unique aspect of oxanosine's mechanism and suggests its utility in probing cell-type-specific factors that influence viral replication or drug metabolism.

Antiviral HIV Cell Line Specificity

Optimal Research Applications for Oxanosine Based on Validated Evidence


Investigating IMPDH Biology and Nucleotide Metabolism

Oxanosine is an ideal chemical probe for studying the function of inosine 5'-monophosphate dehydrogenase (IMPDH) due to the high potency of its active metabolite, OxMP (Ki = 50-340 nM) [1]. Its unique covalent mechanism of inhibition can be used to dissect the catalytic cycle of IMPDH and to validate IMPDH as a therapeutic target in diseases like cancer and viral infections [1].

Studying Guanine Nucleotide Salvage Pathways in Bacteria

The specific antagonism of oxanosine's antibacterial activity by guanine, guanosine, and 5'-guanylic acid makes it a precise tool for dissecting guanine nucleotide salvage and biosynthesis pathways in bacteria [2]. This is particularly useful in Gram-negative organisms like E. coli, where these pathways are essential for survival and virulence [2].

Preclinical Oncology Research in Hematologic Malignancies

The demonstrated in vivo antitumor activity of oxanosine in the L1210 leukemia model, coupled with its favorable preliminary toxicity profile, positions it as a valuable compound for preclinical oncology research . It is particularly suited for studies focused on lymphocytic leukemias and lymphomas, where purine analog-based therapies have shown clinical efficacy .

Antiviral Research and Combination Therapy Development

Oxanosine's unique synergistic interaction with ddI against HIV replication provides a robust experimental system for investigating non-canonical mechanisms of antiviral synergy and for developing novel combination antiretroviral strategies [3]. Its cell line-specific activity (e.g., potent in CEM cells, inactive in H9 cells) offers a unique platform for studying host cell factors that influence HIV replication and drug susceptibility .

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